2-Ethylimidazole CAS number and molecular structure
2-Ethylimidazole CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethylimidazole, a versatile heterocyclic compound with significant applications in industrial synthesis and pharmaceutical development. This document details its chemical and physical properties, synthesis, and key applications, with a focus on its role as an epoxy curing agent and a catalyst.
Core Properties of 2-Ethylimidazole
2-Ethylimidazole, with the CAS number 1072-62-4 , is an organic compound featuring a five-membered aromatic ring with two nitrogen atoms, substituted with an ethyl group at the second carbon.[1] It typically appears as a white to light yellow crystalline solid or flakes.[2][3]
Molecular Structure:
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Molecular Formula: C₅H₈N₂[4]
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Molecular Weight: 96.13 g/mol [4]
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IUPAC Name: 2-ethyl-1H-imidazole[2]
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SMILES: CCC1=NC=CN1[5]
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InChI Key: PQAMFDRRWURCFQ-UHFFFAOYSA-N[5]
The presence of the ethyl group enhances its solubility and catalytic efficiency compared to other imidazoles.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Ethylimidazole, compiled from various sources to aid in research and experimental design.
| Property | Value | Reference(s) |
| Identifiers | ||
| CAS Number | 1072-62-4 | [4] |
| PubChem CID | 66130 | [2] |
| EC Number | 214-011-5 | [7] |
| Physical Properties | ||
| Melting Point | 78-81 °C | [7] |
| Boiling Point | 268 °C | [7] |
| Solubility in Water | 617 g/L at 20 °C | [6][8] |
| pKa | ~14.38 (predicted) | [6] |
| Spectroscopic Data | ||
| ¹H-NMR (CDCl₃) | δ (ppm): 1.31 (t, 3H), 2.71 (q, 2H), 6.95 (s, 2H), 9.3 (br s, 1H) | |
| ¹³C-NMR (CDCl₃) | δ (ppm): 13.5, 22.0, 120.5, 150.0 | [5][9] |
| Safety Information | ||
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage) | [2] |
Synthesis of 2-Ethylimidazole
The most common method for synthesizing 2-substituted imidazoles is the Debus-Radziszewski reaction.[10][11] This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10] For the synthesis of 2-Ethylimidazole, glyoxal (the 1,2-dicarbonyl), propionaldehyde (the aldehyde), and ammonia are the key reactants.
This protocol is adapted from the general principles of the Debus-Radziszewski reaction for imidazole synthesis.
Materials:
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Glyoxal (40% aqueous solution)
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Propionaldehyde
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Ammonium hydroxide (25% aqueous solution)
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Methanol
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Dichloromethane
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Anhydrous sodium sulfate
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine glyoxal (1 equivalent) and ammonium hydroxide (2-3 equivalents) in methanol.
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Cool the mixture in an ice bath and slowly add propionaldehyde (1 equivalent) dropwise while maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-Ethylimidazole.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by vacuum distillation.
Characterization:
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The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Applications of 2-Ethylimidazole in Research and Development
2-Ethylimidazole is a versatile compound with numerous applications, primarily as a catalyst and a curing agent.
2-Ethylimidazole is widely used as a curing agent and accelerator for epoxy resins in coatings, adhesives, and composites.[2] It initiates the anionic polymerization of the epoxy resin, leading to a highly cross-linked and durable polymer network.
Mechanism of Action: The curing process involves the nucleophilic attack of the imidazole nitrogen on the epoxy ring, leading to ring-opening and the formation of an adduct. This adduct then initiates a chain reaction of further epoxy ring-opening, resulting in polymerization.
This protocol provides a general procedure for the curing of a common epoxy resin using 2-Ethylimidazole.
Materials:
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Bisphenol A diglycidyl ether (DGEBA) epoxy resin
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2-Ethylimidazole (curing agent)
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Mixing container
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Stirring rod
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Mold for sample preparation
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Oven with temperature control
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Differential Scanning Calorimeter (DSC) for characterization
Procedure:
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Preheat the DGEBA resin to approximately 50-60 °C to reduce its viscosity.
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Weigh the desired amount of DGEBA resin into a mixing container.
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Add 2-Ethylimidazole to the resin at a concentration of 2-7 parts per hundred parts of resin (phr) by weight.
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Thoroughly mix the components until a homogeneous mixture is obtained, taking care to avoid excessive air entrapment.
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Pour the mixture into a preheated mold.
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Cure the sample in an oven at a specified temperature, for example, 120 °C for 2 hours, followed by a post-cure at 150 °C for 1 hour. The optimal curing schedule can be determined using DSC analysis.
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Allow the cured sample to cool slowly to room temperature before demolding.
Characterization:
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Curing Profile: Analyze the curing kinetics using non-isothermal DSC to determine the onset of curing, peak exothermic temperature, and the degree of cure.
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Thermal Properties: Determine the glass transition temperature (Tg) of the cured polymer using DSC or Dynamic Mechanical Analysis (DMA).
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Mechanical Properties: Evaluate the mechanical properties of the cured material, such as tensile strength and hardness, according to standard testing methods.
The basic and nucleophilic nature of 2-Ethylimidazole makes it an effective catalyst in various polymerization reactions, including the synthesis of polyurethanes. It can accelerate reaction rates and improve the efficiency of the manufacturing process.
2-Ethylimidazole serves as a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. Its imidazole core is a common scaffold in many biologically active compounds.
Safety and Handling
2-Ethylimidazole is classified as harmful if swallowed and can cause skin irritation and serious eye damage.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides essential information for the effective and safe use of 2-Ethylimidazole in a research and development setting. Its versatile properties as a curing agent, catalyst, and synthetic intermediate make it a valuable compound for a wide range of applications.
References
- 1. Frontiers | Fabrication and Characterization of a Modified Conjugated Molecule-Based Moderate-Temperature Curing Epoxy Resin System [frontiersin.org]
- 2. Preparation of 2-Methylimidazole (I) - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. Debus–Radziszewski imidazole synthesis - Wikiwand [wikiwand.com]
- 10. researchgate.net [researchgate.net]
- 11. CN110845415B - Environment-friendly synthesis method of 2-ethyl-4-methylimidazole - Google Patents [patents.google.com]
